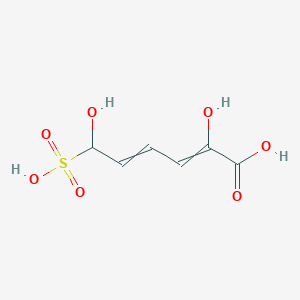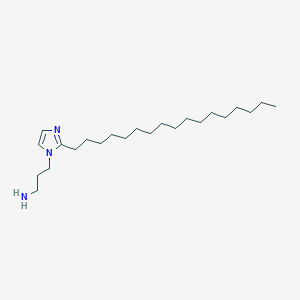
2,6-Dihydroxy-6-sulfohexa-2,4-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dihydroxy-6-sulfohexa-2,4-dienoic acid is a chemical compound with the molecular formula C6H8O7S and a molecular weight of 224.189 g/mol . This compound is characterized by the presence of hydroxyl and sulfo groups attached to a hexadienoic acid backbone, making it a unique and interesting molecule for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dihydroxy-6-sulfohexa-2,4-dienoic acid can be achieved through various chemical reactions. One common method involves the Heck coupling strategy, where ethyl 3-bromo-2-acetoxyacrylate is coupled with 1-aryl vinyl ketals or 1-aryl allylic alcohols . This reaction proceeds in yields ranging from 70% to 90%, depending on the specific substrates used.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dihydroxy-6-sulfohexa-2,4-dienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be processed enzymatically to benzaldehyde by C–C hydrolase BphD, indicating its susceptibility to enzymatic cleavage .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include ethyl 3-bromo-2-acetoxyacrylate, 1-aryl vinyl ketals, and 1-aryl allylic alcohols . Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound include benzaldehyde and other derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,6-Dihydroxy-6-sulfohexa-2,4-dienoic acid has several scientific research applications across various fields:
Chemistry: It is used as a substrate in enzymatic studies to investigate catalytic mechanisms and reaction pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific medical uses are not yet well-established.
Mecanismo De Acción
The mechanism of action of 2,6-Dihydroxy-6-sulfohexa-2,4-dienoic acid involves its interaction with specific enzymes, such as C–C hydrolase BphD. This enzyme catalyzes the cleavage of the compound, leading to the formation of benzaldehyde and other products . The catalytic mechanism involves a general base-catalyzed attack of water, forming a gem-diol intermediate .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-6-oxo-2,4-heptadienoic acid: This compound shares a similar hexadienoic acid backbone but differs in the presence of oxo groups instead of sulfo groups.
2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid: Another similar compound, which has a phenyl group attached to the hexadienoic acid backbone.
Uniqueness
2,6-Dihydroxy-6-sulfohexa-2,4-dienoic acid is unique due to the presence of both hydroxyl and sulfo groups, which confer distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
105805-07-0 |
|---|---|
Fórmula molecular |
C6H8O7S |
Peso molecular |
224.19 g/mol |
Nombre IUPAC |
2,6-dihydroxy-6-sulfohexa-2,4-dienoic acid |
InChI |
InChI=1S/C6H8O7S/c7-4(6(9)10)2-1-3-5(8)14(11,12)13/h1-3,5,7-8H,(H,9,10)(H,11,12,13) |
Clave InChI |
DBHPPBHYSSVFQO-UHFFFAOYSA-N |
SMILES canónico |
C(=CC(O)S(=O)(=O)O)C=C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[(2-methylacryloyl)amino]benzoate](/img/structure/B14325714.png)
![5-(3,4-Dimethoxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-8-one](/img/structure/B14325717.png)





![1-Acetyl-4-[(prop-2-en-1-yl)oxy]-1H-indole-3-carbaldehyde](/img/structure/B14325766.png)
![1-[2-(4-Bromophenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene](/img/structure/B14325767.png)
![5-[(1H-Pyrrol-1-yl)methyl]-2,2'-bipyridine](/img/structure/B14325775.png)



![[3-(Cyanomethyl)-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14325796.png)
